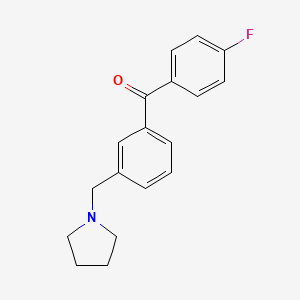

4'-Fluoro-3-pyrrolidinomethyl benzophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

It is a chemical compound with the molecular formula C18H18FNO and a molecular weight of 283.3 g/mol. This compound is known for its stimulant properties and has been used in various research applications.

Méthodes De Préparation

The synthesis of 4’-Fluoro-3-pyrrolidinomethyl benzophenone involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The specific reaction conditions and reagents used can vary, but the general process involves the coupling of a fluorinated benzophenone derivative with a pyrrolidinomethyl group.

Analyse Des Réactions Chimiques

4’-Fluoro-3-pyrrolidinomethyl benzophenone undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 4’-Fluoro-3-pyrrolidinomethyl benzophenone can lead to the formation of corresponding ketones or carboxylic acids.

Applications De Recherche Scientifique

4’-Fluoro-3-pyrrolidinomethyl benzophenone has been used in various scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a reference standard in analytical chemistry.

Biology: It is studied for its effects on biological systems, including its interaction with neurotransmitter receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a stimulant and its effects on the central nervous system.

Industry: It is used in the development of new materials and as a precursor in the synthesis of other chemical compounds.

Mécanisme D'action

The mechanism of action of 4’-Fluoro-3-pyrrolidinomethyl benzophenone involves its interaction with neurotransmitter receptors in the brain. It acts as a stimulant by increasing the release of dopamine and norepinephrine, leading to increased alertness and energy levels. The molecular targets and pathways involved include the dopamine transporter and the norepinephrine transporter, which are responsible for the reuptake of these neurotransmitters .

Comparaison Avec Des Composés Similaires

4’-Fluoro-3-pyrrolidinomethyl benzophenone is similar to other synthetic cathinones, such as:

3-fluoro-4’-pyrrolidinomethyl benzophenone: This compound has a similar structure but with a different fluorine position.

4’-fluoro-2-pyrrolidinomethyl benzophenone: This compound also has a similar structure but with a different pyrrolidinomethyl position.

The uniqueness of 4’-Fluoro-3-pyrrolidinomethyl benzophenone lies in its specific fluorine and pyrrolidinomethyl positions, which contribute to its distinct chemical and biological properties.

Activité Biologique

4'-Fluoro-3-pyrrolidinomethyl benzophenone (CAS No. 898770-31-5) is a synthetic compound belonging to the benzophenone family, which has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and implications for therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a unique substitution pattern that contributes to its distinct chemical and biological properties. The presence of a fluorine atom at the para position and a pyrrolidinomethyl group enhances its lipophilicity and potential interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Properties : Studies have shown that benzophenones can possess antimicrobial effects, which may extend to this compound.

- Neuroprotective Effects : The compound is being investigated for its ability to inhibit neuronal nitric oxide synthase (nNOS), which is crucial in neurodegenerative diseases.

- Endocrine Disruption Potential : Like other benzophenones, it may interact with hormone receptors, potentially leading to endocrine disruption.

1. Inhibition of Neuronal Nitric Oxide Synthase (nNOS)

Recent studies indicate that this compound could act as a selective inhibitor of nNOS. The structure-activity relationship (SAR) analysis suggests that modifications in the molecular structure significantly affect inhibitory potency. For instance, compounds with similar scaffolds have demonstrated IC50 values in the low nanomolar range for nNOS inhibition, indicating strong selectivity over other isoforms such as endothelial nitric oxide synthase (eNOS) and inducible nitric oxide synthase (iNOS) .

Table 1: Summary of Biological Activities

Detailed Research Findings

-

Neuroprotective Studies :

- In vitro assays have shown that compounds structurally related to this compound can significantly reduce nitric oxide production in neuronal cells, suggesting a protective effect against excitotoxicity .

- Animal models have indicated that selective nNOS inhibitors can prevent neuronal death in hypoxic conditions, highlighting the therapeutic potential of this class of compounds .

- Endocrine Disruption Studies :

Propriétés

IUPAC Name |

(4-fluorophenyl)-[3-(pyrrolidin-1-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FNO/c19-17-8-6-15(7-9-17)18(21)16-5-3-4-14(12-16)13-20-10-1-2-11-20/h3-9,12H,1-2,10-11,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLMPNQLXIQFBIM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00643198 |

Source

|

| Record name | (4-Fluorophenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898770-31-5 |

Source

|

| Record name | (4-Fluorophenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.